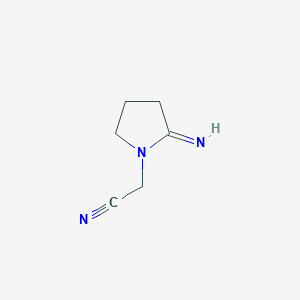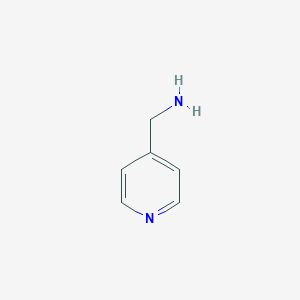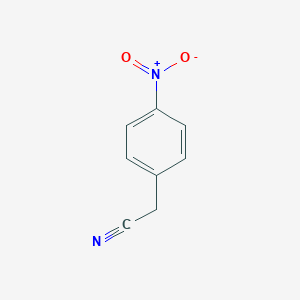![molecular formula C8H9FO3 B121179 Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate CAS No. 156329-85-0](/img/structure/B121179.png)
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate, also known as Methyl 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and contains a trifluoromethyl group, which is known to enhance the biological activity of drugs. In recent years, there has been a growing interest in the synthesis and study of this compound due to its potential as a drug candidate.
Mechanism Of Action
The mechanism of action of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in various biological processes. For example, it has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. This inhibition leads to the death of cancer cells.
Biochemical And Physiological Effects
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes. In addition, it has been found to have low toxicity levels in animal studies.
Advantages And Limitations For Lab Experiments
One of the advantages of using Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate in lab experiments is its potential as a drug candidate. It has been found to exhibit a wide range of biological activities and has low toxicity levels. However, the compound has a relatively low yield in its synthesis method, which can be a limitation for large-scale production.
Future Directions
There are several future directions for the study of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate. One direction is the exploration of its potential as a drug candidate for the treatment of various diseases. Another direction is the design of new compounds based on the structure of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate, which may exhibit improved biological activities. Additionally, the mechanism of action of the compound can be further studied to better understand its effects on biological processes.
Synthesis Methods
The synthesis of Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate involves a series of chemical reactions. The first step is the preparation of 3-bromobicyclo[1.1.1]pentane, which is then reacted with trifluoromethyl magnesium bromide to form 3-trifluoromethylbicyclo[1.1.1]pentane. This compound is then treated with methyl chloroformate to yield Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate. The overall yield of this synthesis method is approximately 25%.
Scientific Research Applications
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate 3-CF3-Bicyclo[1.1.1]pentane-1-carboxylate has been studied for its potential as a drug candidate in the field of medicinal chemistry. It has been found to exhibit antiviral, antibacterial, and antifungal activities. In addition, it has shown promising results in the treatment of cancer and inflammation. The compound has also been studied for its potential as a ligand in the design of enzyme inhibitors.
properties
CAS RN |
156329-85-0 |
|---|---|
Product Name |
Methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate |
Molecular Formula |
C8H9FO3 |
Molecular Weight |
172.15 g/mol |
IUPAC Name |
methyl 3-carbonofluoridoylbicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H9FO3/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3 |
InChI Key |
XEUXELYQYRQOID-UHFFFAOYSA-N |
SMILES |
COC(=O)C12CC(C1)(C2)C(=O)F |
Canonical SMILES |
COC(=O)C12CC(C1)(C2)C(=O)F |
synonyms |
Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(fluorocarbonyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



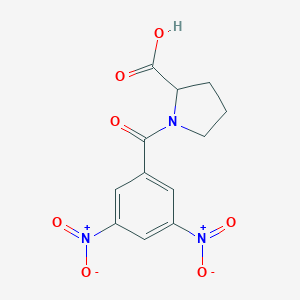
![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)
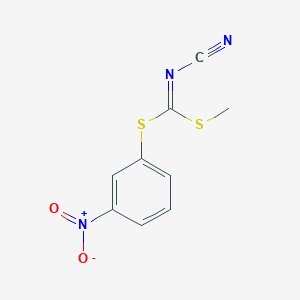
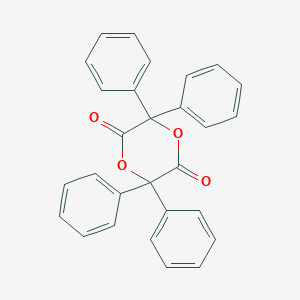
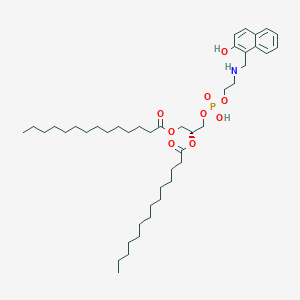
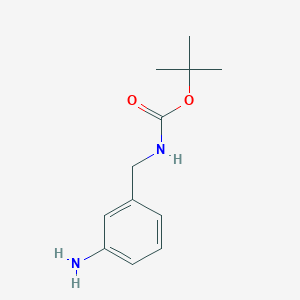
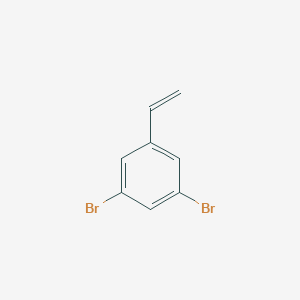
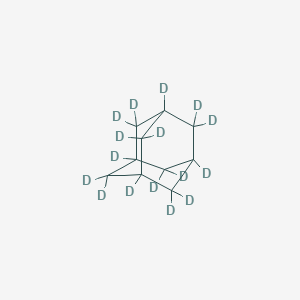
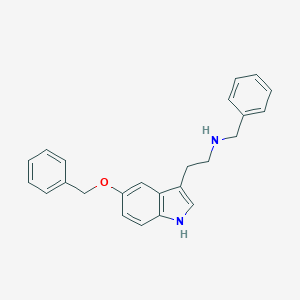
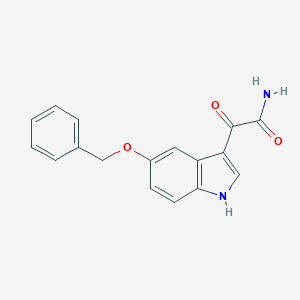
![N-[(1R,3R)-3-hydroxycyclohexyl]benzamide](/img/structure/B121127.png)
